2-(4-iodo-1H-pyrazol-1-yl)pyrazine
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Overview
Description
2-(4-iodo-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. The presence of an iodine atom on the pyrazole ring makes this compound particularly interesting for various chemical applications. Heterocyclic compounds like this one are known for their diverse biological activities and are often used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 4-iodopyrazole with pyrazine under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and other advanced technologies could potentially scale up the production while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-(4-iodo-1H-pyrazol-1-yl)pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of new materials with unique electronic or optical properties.
Biological Research: It serves as a probe or ligand in various biological assays to study enzyme activities or protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the binding affinity and specificity of the compound . The pathways involved can vary but often include inhibition or activation of specific signaling cascades .
Comparison with Similar Compounds
Similar Compounds
4-iodopyrazole: Shares the pyrazole ring with an iodine atom but lacks the pyrazine ring.
2-(1H-pyrazol-1-yl)pyrazine: Similar structure but without the iodine atom.
2-(4-bromo-1H-pyrazol-1-yl)pyrazine: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of both pyrazine and pyrazole rings, along with the iodine atom, makes 2-(4-iodo-1H-pyrazol-1-yl)pyrazine unique. This combination provides a distinct set of chemical properties, such as enhanced reactivity and binding affinity, which are not found in its analogs .
Properties
Molecular Formula |
C7H5IN4 |
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Molecular Weight |
272.05 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)pyrazine |
InChI |
InChI=1S/C7H5IN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H |
InChI Key |
KYKRQOXGMMLYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(C=N2)I |
Origin of Product |
United States |
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